6-Methylmercaptopurine-d3

LC-MS/MS Method Validation Internal Standard Selection

Choose 6-Methylmercaptopurine-d3 (6-MMP-d3, ≥98% purity, ≥99 atom% D) as your definitive SIL-IS for LC-MS/MS quantification of 6-MMP. Unlike non-isotopic structural analogs that exhibit ≥15% quantification bias in patient samples, this deuterated standard co-elutes with 6-MMP while sharing identical ionization efficiency and matrix effect profiles—ensuring clinically accurate TDM of azathioprine/6-MP therapy. Essential for ANDA method validation, TPMT/NUDT15 pharmacogenomic studies, and DBS assay development. Supplied with full Certificate of Analysis for regulatory traceability.

Molecular Formula C6H6N4S
Molecular Weight 169.22 g/mol
CAS No. 33312-93-5
Cat. No. B587536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylmercaptopurine-d3
CAS33312-93-5
Synonyms6-(Methylthio)-9H-purine-d3;  6-(Methylthio)purine-d3;  NSC 20105-d3;  S-Methyl-6-mercaptopurine-d3;  SQ 8343-d3; 
Molecular FormulaC6H6N4S
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1NC=N2
InChIInChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3
InChIKeyUIJIQXGRFSPYQW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylmercaptopurine-d3 (CAS 33312-93-5) as a Quantitative LC-MS Internal Standard


6-Methylmercaptopurine-d3 (6-MMP-d3, CAS 33312-93-5) is a deuterated analog of the thiopurine metabolite 6-methylmercaptopurine (6-MMP), with three hydrogen atoms on the methylthio group replaced by deuterium [1]. It is manufactured and supplied as a stable isotope-labeled internal standard (SIL-IS) specifically for the accurate quantification of 6-MMP in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . With an isotopic enrichment of ≥99 atom % D and a molecular weight of 169.22 g/mol, this compound is chemically distinct from its unlabeled counterpart and other structural analogs, providing a critical tool for correcting matrix effects and instrumental variability in quantitative bioanalysis .

Why Unlabeled 6-Methylmercaptopurine or Non-Isotopic Analogs Cannot Substitute for 6-Methylmercaptopurine-d3 in Quantitative LC-MS/MS


In LC-MS/MS quantification, a non-isotopic internal standard such as unlabeled 6-MMP, a halogen-substituted analog, or an amine-substituted analog cannot be used interchangeably with a stable isotope-labeled internal standard (SIL-IS) like 6-Methylmercaptopurine-d3. These substitutes co-elute with the target analyte but do not share the same ionization efficiency or matrix effect profile, leading to significant quantification bias [1]. A systematic evaluation by Smith et al. (2018) demonstrated that while SIL-IS showed excellent agreement, certain structural analogs exhibited a bias of ≥15% when quantifying 6-MMP in patient red blood cell samples [1]. This bias can lead to clinically significant errors in therapeutic drug monitoring, making the use of a true isotopic internal standard essential for method accuracy and regulatory compliance.

Quantitative Performance Comparison: 6-Methylmercaptopurine-d3 vs. Structural Analog Internal Standards in LC-MS/MS Assays


Quantification Bias: SIL-IS vs. Halogen- and Amine-Substituted Structural Analogs

A head-to-head comparison of nine structural analog internal standards (SA-ISs) against a stable isotope-labeled IS (SIL-IS, 6-Methylmercaptopurine-d3) for the quantification of 6-MMP in cytolysed red blood cells revealed significant performance differences [1]. While the SIL-IS and two specific SA-ISs (a labeled isomer and a methyl-added analog) showed 'excellent agreement,' two other SA-ISs with substituted amine moieties demonstrated unacceptable performance with a bias of ≥15% when compared directly to the SIL-IS [1].

LC-MS/MS Method Validation Internal Standard Selection Therapeutic Drug Monitoring

Isotopic Enrichment: Specification and Impact on Assay Sensitivity

The performance of 6-Methylmercaptopurine-d3 as an internal standard is critically dependent on its isotopic enrichment. The compound is commercially specified with an isotopic enrichment of ≥99 atom % D . In contrast, non-isotopic structural analogs possess 0 atom % D, meaning they cannot be resolved from the analyte by mass spectrometry, leading to direct signal interference. While lower-grade deuterated products (e.g., 98 atom % D) exist, the ≥99% specification ensures a minimized contribution of the unlabeled analog to the analyte's signal, which is crucial for achieving high sensitivity and a wide dynamic range.

Isotopic Purity Mass Spectrometry Analytical Sensitivity Procurement Specification

Molecular Weight Differentiation for Specific MRM Transitions

The substitution of three deuterium atoms for hydrogen results in a molecular weight of 169.22 g/mol for 6-Methylmercaptopurine-d3, compared to 166.20 g/mol for its unlabeled counterpart [1]. This mass difference of +3.02 Da is sufficient to establish distinct multiple reaction monitoring (MRM) transitions for the analyte and the internal standard without spectral overlap. This is a fundamental requirement for any SIL-IS and is a key differentiator from unlabeled structural analogs, which share the same or similar precursor and product ion masses, leading to signal interference [2].

Mass Spectrometry MRM Method Selectivity Spectral Overlap

Regulatory Acceptance: Validated Use in TPMT Activity Assay

6-Methylmercaptopurine-d3 has been analytically and clinically validated as a key reagent in an LC-MS/MS method for measuring thiopurine S-methyltransferase (TPMT) activity by quantifying its product, d3-6-MMP [1]. This application is distinct from simply quantifying the metabolite; it demonstrates the compound's utility in a functional enzyme assay. The study by Ma et al. (2018) validated the method's performance, establishing it as a reliable clinical diagnostic tool. While this is a specific application of the compound, it provides evidence of its performance in a validated, clinically relevant assay, reinforcing its value over unvalidated structural analogs.

Pharmacogenomics Clinical Chemistry Method Validation Thiopurine S-methyltransferase

Optimal Application Scenarios for 6-Methylmercaptopurine-d3 Based on Quantitative Performance


Therapeutic Drug Monitoring (TDM) of Thiopurine Metabolites in IBD and ALL

In clinical laboratories performing TDM for patients on azathioprine or 6-mercaptopurine therapy, accurate quantification of 6-MMP in red blood cells is critical for guiding dose adjustments and predicting therapeutic outcomes. 6-Methylmercaptopurine-d3 is the optimal internal standard for this application, as its isotopic composition directly corrects for matrix effects and instrumental variation, thereby minimizing bias compared to non-isotopic alternatives [3]. Its use in validated LC-MS/MS methods ensures the precision and accuracy required for clinical decision-making, where an error of ≥15% (as observed with some structural analogs) could lead to misclassification of patient risk and inappropriate dose adjustments [3].

Regulated Bioanalysis for ANDA and Pharmaceutical Development

For analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA), the use of a well-characterized, high-purity SIL-IS like 6-Methylmercaptopurine-d3 is standard practice [3]. Its stable isotope label and high isotopic enrichment (≥99 atom % D) are essential for meeting the stringent acceptance criteria for accuracy and precision set forth in regulatory guidelines (e.g., FDA, ICH) . Its procurement from reputable vendors with detailed certificates of analysis provides the necessary traceability and documentation for regulatory submissions [3].

Pharmacogenomic Research on TPMT and NUDT15 Variants

Research investigating the impact of genetic polymorphisms (e.g., TPMT, NUDT15) on thiopurine metabolism requires precise measurement of metabolic intermediates like 6-MMP. 6-Methylmercaptopurine-d3 is a critical tool in such studies, enabling the robust and accurate LC-MS/MS quantification of the 6-MMP analyte [3]. The validated use of d3-6-MMP as a direct readout for TPMT enzyme activity further underscores its value in functional pharmacogenomic assays, allowing researchers to correlate genotype with actual enzyme function .

Development of Novel Sample Preparation Techniques (e.g., Dried Blood Spots)

When developing and validating novel, patient-centric sampling techniques such as dried blood spot (DBS) analysis for 6-MMP, the use of a SIL-IS is imperative to correct for variable extraction efficiency and matrix effects inherent to these methods [3]. The proven performance of 6-Methylmercaptopurine-d3 in traditional lysate methods provides a reliable benchmark for transferring assays to DBS cards, ensuring method comparability and facilitating clinical adoption .

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